![molecular formula C12H13BrN2O2S B14154085 3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid CAS No. 145412-64-2](/img/structure/B14154085.png)
3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid is a complex organic compound that features a bromophenyl group, a thioxoimidazolidinyl ring, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylpropanoic acid to introduce the bromine atom. This is followed by the formation of the thioxoimidazolidinyl ring through a cyclization reaction involving appropriate thiourea derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding quinones.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid exerts its effects is related to its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioxoimidazolidinyl ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Lacks the thioxoimidazolidinyl ring, making it less versatile in forming hydrogen bonds and metal coordination.
3-(3-Bromophenyl)propanoic acid: Similar but with the bromine atom in a different position, affecting its reactivity and interaction with biological targets.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of a thioxoimidazolidinyl ring, leading to different chemical and biological properties.
Uniqueness
3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid is unique due to the presence of both a bromophenyl group and a thioxoimidazolidinyl ring, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
145412-64-2 |
|---|---|
Fórmula molecular |
C12H13BrN2O2S |
Peso molecular |
329.21 g/mol |
Nombre IUPAC |
3-[3-(4-bromophenyl)-2-sulfanylideneimidazolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C12H13BrN2O2S/c13-9-1-3-10(4-2-9)15-8-7-14(12(15)18)6-5-11(16)17/h1-4H,5-8H2,(H,16,17) |
Clave InChI |
QZLGYBMHOSRDLI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=S)N1CCC(=O)O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


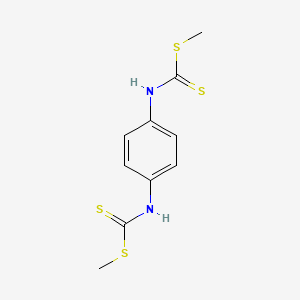
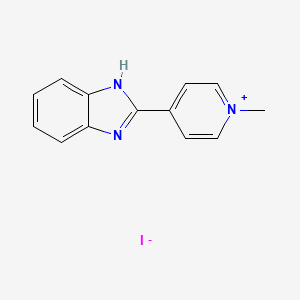

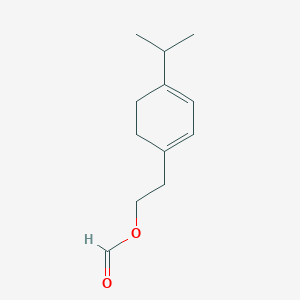
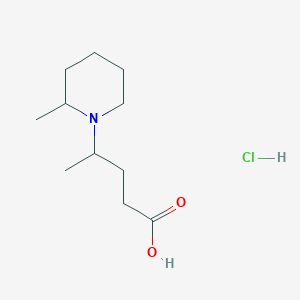
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14154034.png)
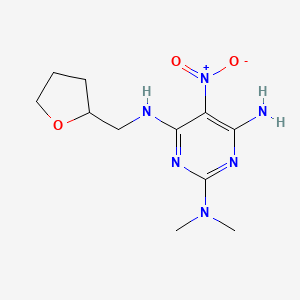
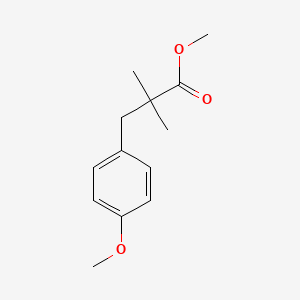
![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)
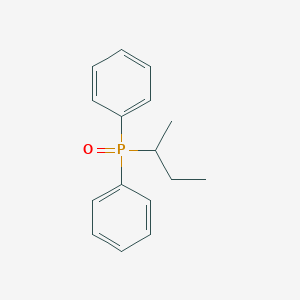
![5-chloro-2-methoxy-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide](/img/structure/B14154063.png)

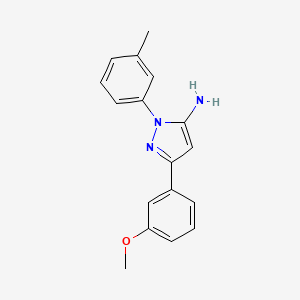
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)
